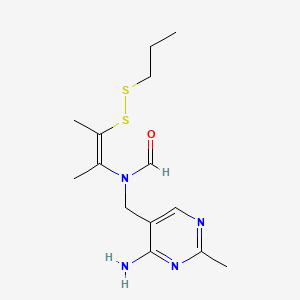

Dimethialium propyldisulfide

Description

Dimethialium propyldisulfide (DMPD) is a synthetic thiamine disulfide derivative with notable pharmacological activity as a thiamine antagonist. Its primary mechanism involves inhibiting the active transport of thiamine (vitamin B1) in biological systems, making it a critical tool for studying thiamine metabolism and deficiency models . Structurally, DMPD contains a disulfide bond (-S-S-) linked to a propyl group, enhancing its lipophilicity compared to thiamine. This property influences its interaction with cellular transport mechanisms, as demonstrated in rat and chick bioassays where DMPD effectively blocked thiamine uptake, leading to polyneuritis and growth retardation unless counteracted by disulfide derivatives like thiamine propyl disulfide (TPD) . DMPD is also used to investigate passive vs.

Properties

CAS No. |

7244-66-8 |

|---|---|

Molecular Formula |

C14H22N4OS2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-(propyldisulfanyl)but-2-en-2-yl]formamide |

InChI |

InChI=1S/C14H22N4OS2/c1-5-6-20-21-11(3)10(2)18(9-19)8-13-7-16-12(4)17-14(13)15/h7,9H,5-6,8H2,1-4H3,(H2,15,16,17)/b11-10- |

InChI Key |

DIBIPCRUTLPRNR-KHPPLWFESA-N |

Isomeric SMILES |

CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/C |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethialium propyldisulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . Another method involves the direct synthesis from alkyl halides using thiourea and carbon tetrachloride (CCl4) in glycerol . These methods are scalable and can be performed in a one-pot reaction, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides and then oxidized to form disulfides. This process can be carried out using various oxidizing agents and catalysts, such as tetrathiomolybdate complexes or sulfur in strong alkaline media .

Chemical Reactions Analysis

Types of Reactions

Dimethialium propyldisulfide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to thiols.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted disulfides. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Dimethialium propyldisulfide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of dimethialium propyldisulfide involves its interaction with biological molecules through redox reactions. The compound can undergo oxidation and reduction, forming reactive intermediates that interact with cellular components. These interactions can lead to the modulation of cellular pathways and the inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biological, and pharmacological differences between DMPD and related disulfide compounds:

Mechanistic Differences in Thiamine Transport

- DMPD vs. TPD/TTFD : DMPD specifically blocks active thiamine transporters in the intestine and cells, while TPD and TTFD bypass this inhibition via passive diffusion due to their lipophilic disulfide bonds . In chick assays, TPD counteracted DMPD’s effects at half the dose required for thiamine, highlighting its superior efficacy .

- TTFD’s Passive Uptake: TTFD accumulates in Ehrlich ascites carcinoma cells 10× faster than thiamine and is unaffected by DMPD even at 1000:1 molar ratios .

Clinical and Industrial Relevance

- TPD/TTFD in Medicine: Both derivatives elevate erythrocyte and cerebrospinal fluid thiamine levels comparably to intravenous thiamine, making them viable for treating deficiencies in alcoholism and liver disease .

- Industrial Disulfides : Dimethyl and methyl propyl disulfides lack therapeutic utility but pose higher flammability and irritation risks .

Structural Determinants of Bioactivity

- The propyl and tetrahydrofurfuryl groups in TPD/TTFD enhance membrane permeability, whereas DMPD’s structure favors competitive antagonism at thiamine binding sites .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing dimethialium propyldisulfide with high purity, and what analytical methods are recommended for characterization?

- Methodology : Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. For purity, employ column chromatography (silica gel) followed by recrystallization. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY for structural confirmation) .

- HPLC with UV detection (≥95% purity threshold) .

- Elemental analysis to verify sulfur content .

Q. How can researchers standardize assays for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs). Validate assays per ICH guidelines:

- Calibration curves (linear range: 1–1000 ng/mL, R² > 0.99).

- Recovery rates (≥80% in plasma/brain homogenates) .

Q. What are the established in vitro models for studying this compound’s antioxidant properties?

- Methodology :

- DPPH/ABTS radical scavenging assays (IC₅₀ comparison with Trolox).

- Cellular models : HepG2 cells under oxidative stress (H₂O₂-induced), measuring glutathione (GSH) levels via ELISA .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective efficacy be resolved across preclinical studies?

- Methodology :

- Meta-analysis of dose-response relationships (e.g., 10–100 mg/kg in rodent models) .

- Strain-specific variability : Compare outcomes in Sprague-Dawley vs. Wistar rats using standardized Morris water maze protocols .

- Mechanistic studies : Use CRISPR-edited neuronal cells to isolate pathways (e.g., Nrf2/ARE vs. BDNF) .

Q. What experimental designs are optimal for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in chronic exposure models?

- Methodology :

- Toxicokinetic profiling : Serial blood sampling over 24h (non-compartmental analysis) to assess AUC and Cₘₐₓ .

- Tissue distribution : Autoradiography with ³⁵S-labeled compound in brain/liver/kidney .

- PK-PD modeling : Link plasma concentrations to biomarker endpoints (e.g., erythrocyte transketolase activity for thiamine analogs) .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in olfactory dysfunction, based on preclinical data?

- Methodology :

- Phase IIa trials : Double-blind, placebo-controlled crossover studies with T&T olfactometry endpoints .

- Dosing : Intravenous administration (e.g., 10 mg/day) vs. intranasal delivery .

- Inclusion criteria : Patients with idiopathic anosmia confirmed by CT olfactory cleft evaluation .

Q. What strategies mitigate confounding factors when studying this compound’s interaction with mercury chelation therapies?

- Methodology :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to Hg²⁺ vs. Zn²⁺/Cu²⁺ .

- In vivo models : Co-administer with penicillamine and measure urinary Hg excretion via ICP-MS .

- Control groups : Include thiamine HCl to isolate disulfide-specific effects .

Methodological Guidance

- Literature review : Critically evaluate studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research questions .

- Data reporting : Adhere to Beilstein Journal guidelines: detailed experimental protocols in main text, supplementary data for replicates/spectra .

- Conflict resolution : Use sensitivity analysis in meta-analyses to weigh studies by sample size and methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.